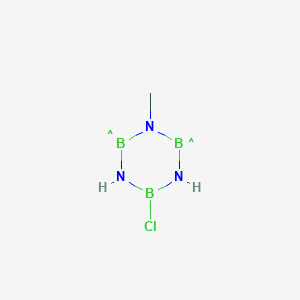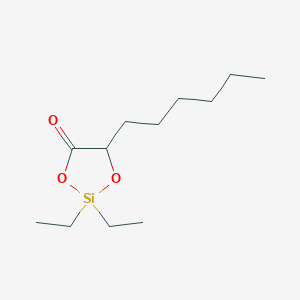
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one is an organosilicon compound characterized by its unique structure, which includes a dioxasilolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one typically involves the reaction of hexyl-substituted silanes with diethyl ketone in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The dioxasilolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted dioxasilolane compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one involves its interaction with various molecular targets. The dioxasilolane ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxan-5-ylmethanol
- Cyclobutylcyclopentane
- Cyclopropane derivatives
Uniqueness
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one is unique due to its specific substitution pattern and the presence of the dioxasilolane ring
Eigenschaften
CAS-Nummer |
37008-92-7 |
|---|---|
Molekularformel |
C12H24O3Si |
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
2,2-diethyl-5-hexyl-1,3,2-dioxasilolan-4-one |
InChI |
InChI=1S/C12H24O3Si/c1-4-7-8-9-10-11-12(13)15-16(5-2,6-3)14-11/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
XAASIKAWMVGNFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C(=O)O[Si](O1)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


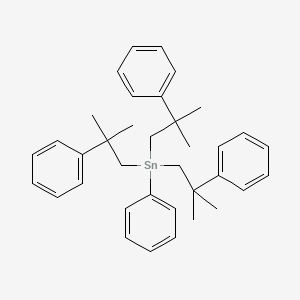
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
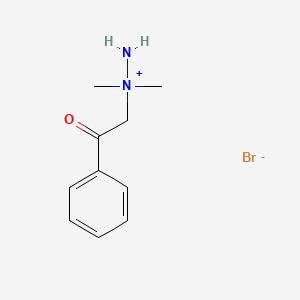
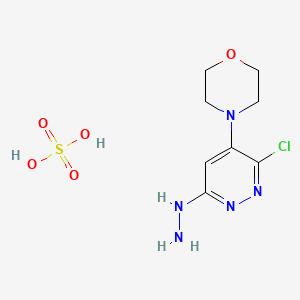
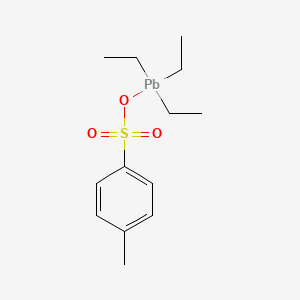

![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)

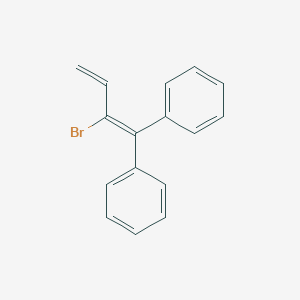
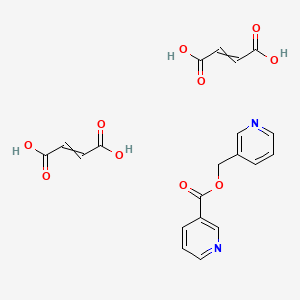
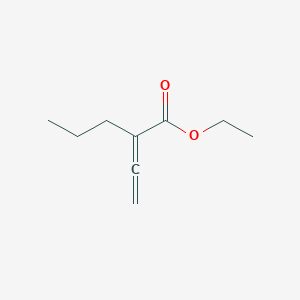
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
